molecular formula C12H16O2 B12362712 (4aS,5R)-4a,5-dimethyl-4,5,6,7-tetrahydronaphthalene-1,3-dione

(4aS,5R)-4a,5-dimethyl-4,5,6,7-tetrahydronaphthalene-1,3-dione

Cat. No.: B12362712
M. Wt: 192.25 g/mol
InChI Key: QBWXJIDMACMDQA-PELKAZGASA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

(4aS,5R)-4a,5-dimethyl-4,5,6,7-tetrahydronaphthalene-1,3-dione can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include transition metal catalysts and specific organic solvents. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

This compound has potential applications in scientific research, particularly in the fields of chemistry, biology, and medicine. It may be used as a precursor in the synthesis of more complex molecules or as a reagent in various chemical reactions. Additionally, its unique structure could make it useful in the development of new pharmaceuticals or as a model compound in biochemical studies .

Mechanism of Action

The mechanism of action of (4aS,5R)-4a,5-dimethyl-4,5,6,7-tetrahydronaphthalene-1,3-dione involves its interaction with specific molecular targets and pathways. While detailed information on its exact mechanism is not available, similar compounds often exert their effects by interacting with cellular targets, such as enzymes or receptors, and modulating biochemical pathways .

Comparison with Similar Compounds

Properties

Molecular Formula

C12H16O2

Molecular Weight

192.25 g/mol

IUPAC Name

(4aS,5R)-4a,5-dimethyl-4,5,6,7-tetrahydronaphthalene-1,3-dione

InChI

InChI=1S/C12H16O2/c1-8-4-3-5-10-11(14)6-9(13)7-12(8,10)2/h5,8H,3-4,6-7H2,1-2H3/t8-,12+/m1/s1

InChI Key

QBWXJIDMACMDQA-PELKAZGASA-N

Isomeric SMILES

C[C@@H]1CCC=C2[C@]1(CC(=O)CC2=O)C

Canonical SMILES

CC1CCC=C2C1(CC(=O)CC2=O)C

Origin of Product

United States

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